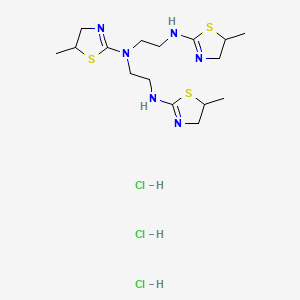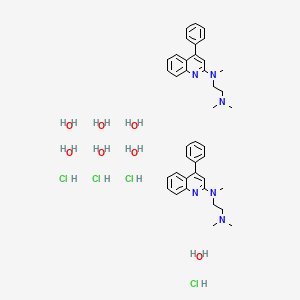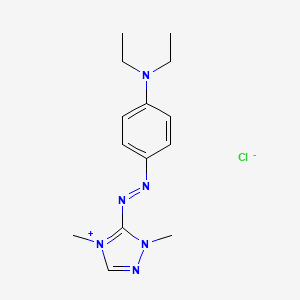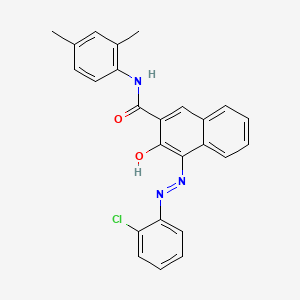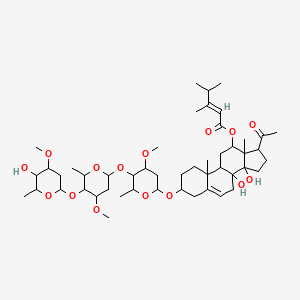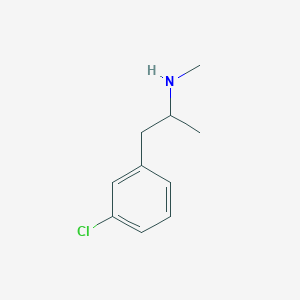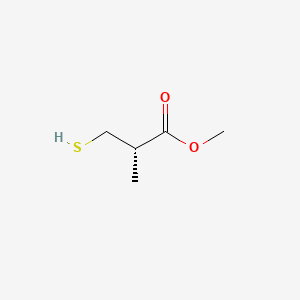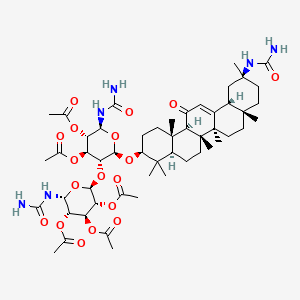
Urea, ((5S)-2,3-di-O-acetyl-5-C-(((3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy)-4-O-((5S)-2,3,4-tri-O-acetyl-5-C-((aminocarbonyl)amino)-beta-D-xylopyranosyl)-beta-L-xylopyranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, ((5S)-2,3-di-O-acetyl-5-C-(((3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy)-4-O-((5S)-2,3,4-tri-O-acetyl-5-C-((aminocarbonyl)amino)-beta-D-xylopyranosyl)-beta-L-xylopyranosyl)- is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Aminocarbonyl groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its multiple functional groups could enable it to act as a ligand or inhibitor in various biochemical processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, possibly through interactions with specific molecular targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Urea derivatives: Compounds with similar urea-based structures.
Acetylated sugars: Compounds with acetyl groups attached to sugar moieties.
Aminocarbonyl compounds: Compounds containing aminocarbonyl functional groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
96236-63-4 |
|---|---|
Fórmula molecular |
C52H78N6O18 |
Peso molecular |
1075.2 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-(carbamoylamino)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-acetyloxy-6-(carbamoylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(carbamoylamino)oxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C52H78N6O18/c1-23(59)68-33-35(70-25(3)61)41(57-45(54)66)76-43(37(33)72-27(5)63)74-38-34(69-24(2)60)36(71-26(4)62)40(56-44(53)65)75-42(38)73-32-14-15-50(10)31(47(32,6)7)13-16-52(12)39(50)30(64)21-28-29-22-49(9,58-46(55)67)19-17-48(29,8)18-20-51(28,52)11/h21,29,31-43H,13-20,22H2,1-12H3,(H3,53,56,65)(H3,54,57,66)(H3,55,58,67)/t29-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,48+,49-,50-,51+,52+/m0/s1 |
Clave InChI |
GWDCKFZTUYLMJE-OCHYSKQYSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)NC(=O)N)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C(=O)C=C6[C@]5(CC[C@@]7([C@H]6C[C@@](CC7)(C)NC(=O)N)C)C)C)C)NC(=O)N)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)NC(=O)N)OC(=O)C)OC(=O)C)OC(=O)C)OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)NC(=O)N)C)C)C)C)NC(=O)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


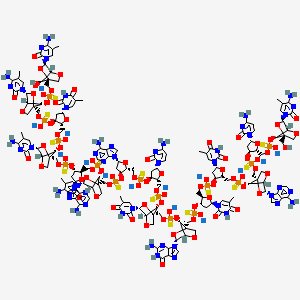
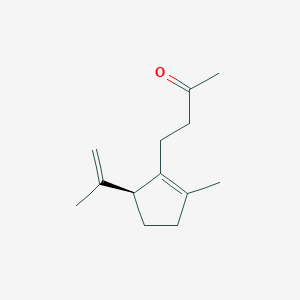
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

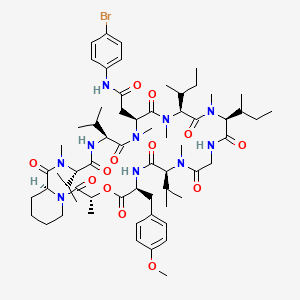
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
